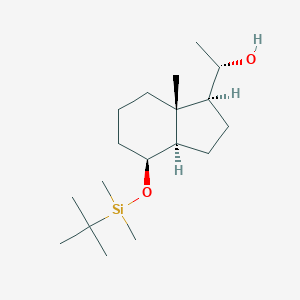

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol is a complex organic compound with a molecular weight of 312.57. It is known for its unique structural features, including the presence of a silyl ether group and multiple chiral centers. This compound is often used in organic synthesis and research due to its reactivity and structural properties .

Métodos De Preparación

The synthesis of (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indene and tert-butyldimethylsilyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).

Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like lithium aluminum hydride (LiAlH4) are often employed to facilitate the reduction and silylation steps.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Análisis De Reacciones Químicas

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Jones reagent or potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.

Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Aplicaciones Científicas De Investigación

Protecting Group in Synthesis

The TBDMS group is widely utilized to protect hydroxyl groups during chemical reactions. Its hydrolytic stability allows for the selective protection of alcohols without interfering with other functional groups. This property is particularly advantageous in multi-step syntheses where the selective deprotection of hydroxyl groups is required.

Key Studies:

- A study highlighted the effectiveness of TBDMS ethers in complex synthetic pathways, demonstrating high yields and selectivity during deprotection reactions using sodium tetrachloroaurate(III) as a catalyst .

- Research indicates that TBDMS ethers can be selectively cleaved in the presence of other protecting groups, allowing for efficient synthesis of complex molecules .

Deprotection Strategies

Various methods have been developed for the deprotection of TBDMS ethers. These methods are crucial for regenerating the free alcohol after synthesis.

Notable Techniques:

- Catalytic Deprotection: Sodium tetrachloroaurate(III) catalyzed deprotection has shown to yield high purity alcohols from TBDMS ethers under mild conditions .

- Acidic Conditions: Mild acidic conditions can also facilitate the cleavage of TBDMS groups, making it a versatile option for chemists .

Case Study 1: Synthesis of Complex Natural Products

In one notable case, researchers utilized TBDMS-protected intermediates in the total synthesis of complex natural products. The stability of the TBDMS group allowed for multiple reaction steps without degradation or unwanted side reactions. The final product was obtained with excellent yields and purity, showcasing the effectiveness of using TBDMS ethers in synthetic routes involving sensitive functional groups.

Case Study 2: Pharmaceutical Applications

TBDMS ethers have been employed in pharmaceutical chemistry for the synthesis of bioactive compounds. The ability to protect hydroxyl groups while allowing other functional groups to remain reactive has facilitated the development of new therapeutic agents. For instance, synthetic routes incorporating TBDMS-protected intermediates have led to improved yields and reduced reaction times in drug development processes.

Mecanismo De Acción

The mechanism of action of (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The silyl ether group can undergo hydrolysis, releasing the active alcohol form, which can then participate in various biochemical pathways. The compound’s chiral centers also play a crucial role in its binding affinity and specificity towards different molecular targets .

Comparación Con Compuestos Similares

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol can be compared with similar compounds such as:

1H-Indene-1-methanol: Lacks the silyl ether group, making it less reactive in certain chemical reactions.

4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-1H-indene: Similar structure but lacks the methanol group, affecting its solubility and reactivity.

Octahydro-1H-indene derivatives: These compounds share the core structure but differ in functional groups, leading to variations in their chemical and biological properties.

Actividad Biológica

The compound (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol , identified by its CAS number 152517-44-7 , is a complex organic molecule featuring a tert-butyldimethylsilyl (TBDMS) protecting group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C38H70O4Si2, with a molecular weight of approximately 647.14 g/mol . The presence of the TBDMS group enhances the stability and reactivity of the hydroxyl functional group within the molecule, making it a valuable intermediate in various synthetic pathways.

Structural Representation

Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.

Pharmacological Studies

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of compounds containing the TBDMS group exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that similar compounds may possess anti-inflammatory properties due to their ability to modulate immune responses.

-

Antimicrobial Properties :

- Research indicated that certain silyl ethers have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

-

Anticancer Potential :

- Preliminary investigations into the anticancer effects of related compounds showed promising results in inhibiting cancer cell proliferation in vitro. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.

Case Study 1: Synthesis and Biological Evaluation

A recent synthesis of this compound was reported where its biological activity was assessed against specific cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

A study focusing on the anti-inflammatory mechanisms revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This underscores its potential therapeutic applications in inflammatory diseases.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Dose-dependent inhibition of cell growth |

Table 2: Synthesis Pathways

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| TBDMS protection | TBDMS-Cl, imidazole, DMF | High |

| Deprotection | TBAF (Tetra-n-butylammonium fluoride) | Good |

| Oxidation | TPAP/NMO | Moderate |

Propiedades

IUPAC Name |

(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFQHDWFYMRCJG-MRVBUVOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.